Theliatinib

Description

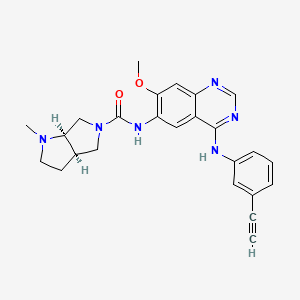

Structure

3D Structure

Properties

IUPAC Name |

(3aR,6aR)-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O2/c1-4-16-6-5-7-18(10-16)28-24-19-11-21(23(33-3)12-20(19)26-15-27-24)29-25(32)31-13-17-8-9-30(2)22(17)14-31/h1,5-7,10-12,15,17,22H,8-9,13-14H2,2-3H3,(H,29,32)(H,26,27,28)/t17-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXCKIBROURMFT-VGSWGCGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2C1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H]2[C@@H]1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353644-70-8 | |

| Record name | Theliatinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353644708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XILIERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZZ3B7NZ0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Theliatinib's Mechanism of Action on the Epidermal Growth Factor Receptor (EGFR): A Technical Guide

Introduction

Theliatinib (formerly known as HMPL-309 or Xiliertinib) is a potent and highly selective, orally active inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] As a member of the tyrosine kinase inhibitor (TKI) class of targeted therapies, this compound's primary mechanism of action is to block the signaling pathways that drive the growth and proliferation of cancer cells in which EGFR is overexpressed or mutated. This guide provides a detailed technical overview of this compound's interaction with EGFR, its effects on downstream cellular signaling, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: ATP-Competitive Inhibition

This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase.[2] The intracellular kinase domain of EGFR contains an ATP-binding pocket that is essential for its function. Upon ligand binding and receptor dimerization, this domain facilitates the transfer of a phosphate group from ATP to tyrosine residues on the receptor and other substrate proteins, initiating a cascade of downstream signals.[3][4]

This compound's structure allows it to bind to this ATP pocket, directly competing with endogenous ATP molecules.[2][3] By occupying this site, this compound prevents the autophosphorylation of the EGFR, thereby blocking the activation of its kinase activity and halting the subsequent signaling cascade.[5][6] Enzyme kinetics studies have confirmed this ATP-competitive mechanism.[2][7]

Potency and Selectivity

This compound demonstrates high potency against wild-type EGFR and certain mutant forms. It exhibits a much stronger binding affinity for wild-type EGFR compared to first-generation TKIs like gefitinib and erlotinib, making it more difficult to be displaced by ATP.[2] This potent inhibitory activity is reflected in its low Ki and IC50 values. This compound is also highly selective, showing over 50-fold greater selectivity for EGFR compared to other kinases.[1]

Impact on Downstream Signaling Pathways

The activation of EGFR triggers several critical downstream signaling pathways that regulate cell proliferation, survival, and differentiation, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[4][5] By inhibiting EGFR phosphorylation, this compound effectively blocks the activation of these cascades.

Studies have shown that treatment with this compound leads to a significant and dose-dependent reduction in the phosphorylation of key downstream effector proteins, including AKT and ERK.[2] This blockade of pro-survival and proliferative signals ultimately leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[5][]

Quantitative Data

The following tables summarize the key quantitative metrics of this compound's inhibitory activity against EGFR, with comparisons to other well-established EGFR TKIs.

Table 1: In Vitro Kinase Inhibition

| Compound | Target | Ki (nM) | IC50 (nM) | Reference |

| This compound | Wild-Type EGFR | 0.05 | 3 | [1][2] |

| This compound | EGFR T790M/L858R | - | 22 | [1][2] |

| Gefitinib | Wild-Type EGFR | 0.35 | - | [2] |

| Erlotinib | Wild-Type EGFR | 0.38 | - | [2] |

Table 2: Cellular Activity

| Compound | Cell Line | Assay | IC50 (nM) | Reference |

| This compound | A431 | EGFR Phosphorylation | 7 | [1] |

| This compound | A431 | Cell Survival | 80 | [1] |

| This compound | H292 | Cell Survival | 58 | [1] |

| This compound | FaDu | Cell Survival | 354 | [1] |

Experimental Protocols

Western Blot for EGFR Signaling Inhibition

This protocol details the methodology used to assess the phosphorylation status of EGFR and its downstream targets in tumor xenografts following this compound treatment.[2]

1. Sample Preparation:

- Tumor tissues harvested from treated and control animals are homogenized in cold lysis buffer (e.g., Cell Signaling Technology #9803) supplemented with a protease inhibitor (e.g., 1 mM PMSF).

- The lysates are centrifuged to pellet cellular debris.

- The protein concentration of the resulting supernatant is determined using a standard protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

- An equal amount of protein (e.g., 100 μg) for each sample is loaded onto a polyacrylamide gel and separated by size via SDS-PAGE.

- The separated proteins are then transferred from the gel to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

- The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

- The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK).

- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

4. Detection:

- The membrane is treated with an enhanced chemiluminescence (ECL) substrate.

- The resulting signal is captured using an imaging system to visualize the protein bands. The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein levels to determine the extent of inhibition.

Visualizations

Signaling Pathway Diagrams

Caption: EGFR signaling pathway and this compound's point of inhibition.

Experimental Workflow Diagram

Caption: Standard workflow for Western Blot analysis.

Mechanisms of Resistance

While specific clinical resistance mechanisms to this compound are not yet extensively documented, resistance to EGFR TKIs is a well-known phenomenon. Potential mechanisms can be extrapolated from experience with other inhibitors and may include:

-

Secondary EGFR Mutations: The emergence of new mutations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation or the C797S mutation, can reduce the binding affinity of the inhibitor.[9][10][11]

-

Bypass Signaling Activation: Upregulation of alternative signaling pathways can bypass the need for EGFR signaling. Amplification of MET or HER2, or mutations in downstream effectors like PIK3CA, can confer resistance.[2][9][12]

-

Histologic Transformation: In some cases, the tumor may undergo a transformation to a different histology, such as small cell lung cancer, which is not dependent on EGFR signaling.[12]

Studies in esophageal cancer models have suggested that the efficacy of this compound can be diminished in the presence of PIK3CA mutations or FGFR1 overexpression, highlighting the importance of bypass tracks.[2]

Conclusion

This compound is a potent, selective, and ATP-competitive inhibitor of EGFR. Its mechanism of action involves direct binding to the EGFR kinase domain, preventing receptor autophosphorylation and subsequently blocking downstream pro-survival and proliferative signaling through the PI3K/AKT and MAPK pathways. Its high affinity for wild-type EGFR distinguishes it from earlier-generation TKIs. Understanding this mechanism is crucial for its rational application in EGFR-driven malignancies and for developing strategies to overcome potential resistance.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Anti-tumor efficacy of this compound in esophageal cancer patient-derived xenografts models with epidermal growth factor receptor (EGFR) overexpression and gene amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 9. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

Theliatinib (HMPL-309): A Technical Guide to its ATP-Competitive Inhibition of EGFR

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theliatinib (HMPL-309) is a potent and selective, orally active, small-molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] Developed by Hutchison MediPharma, this compound has been investigated for the treatment of solid tumors, particularly those with high EGFR expression, such as esophageal and head & neck cancers.[4][5] This technical guide provides an in-depth overview of the core mechanism of this compound: its ATP-competitive inhibition of EGFR. The document will detail the quantitative inhibitory data, experimental protocols used to derive this data, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism: ATP-Competitive Inhibition

This compound exerts its therapeutic effect by directly competing with adenosine triphosphate (ATP) for binding to the catalytic kinase domain of EGFR.[6] By occupying the ATP-binding pocket, this compound blocks the autophosphorylation and subsequent activation of EGFR, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation, survival, and metastasis.[1] Enzyme kinetics studies have confirmed that this compound is an ATP-competitive inhibitor of wild-type EGFR.[6][7] This mechanism is fundamental to its anti-cancer activity.

Quantitative Inhibitory Data

The potency and selectivity of this compound have been quantified through various preclinical studies. The following tables summarize the key inhibitory constants and cellular potencies.

Table 1: In Vitro Kinase Inhibition of EGFR

| Inhibitor | Target | Ki (nM) | IC50 (nM) |

| This compound | Wild-Type EGFR | 0.05 [6][7] | 3 [6] |

| EGFR T790M/L858R Mutant | - | 22 [6][8] | |

| Gefitinib | Wild-Type EGFR | 0.35[6][7] | - |

| Erlotinib | Wild-Type EGFR | 0.38[6][7] | - |

| Data presented as nanomolar (nM) concentrations. Ki (inhibitor constant) reflects the binding affinity of the inhibitor to the target. IC50 (half-maximal inhibitory concentration) indicates the concentration of inhibitor required to reduce the activity of the target by 50%. |

Table 2: Cellular Activity of this compound

| Cell Line | Cancer Type | EGFR Status | IC50 (nM) |

| A431 | Epidermoid Carcinoma | Wild-Type (overexpressed) | 80[8] |

| H292 | Lung Carcinoma | Wild-Type | 58[8] |

| FaDu | Pharyngeal Squamous Cell Carcinoma | Wild-Type | 354[8] |

| Data presented as nanomolar (nM) concentrations. IC50 values represent the concentration of this compound required to inhibit cell survival by 50%. |

Table 3: Inhibition of EGFR Phosphorylation in A431 Cells

| Inhibitor | IC50 (nM) |

| This compound | 7 [8] |

| IC50 value represents the concentration of this compound required to inhibit EGF-stimulated EGFR phosphorylation by 50% in A431 cells. |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

EGFR Kinase Inhibition Assay (Z´-LYTE™ Kinase Assay)

This assay was utilized to determine the in vitro potency of this compound against EGFR kinase.

-

Principle: The Z´-LYTE™ kinase assay is a fluorescence-based immunoassay that measures kinase activity by detecting the phosphorylation of a specific peptide substrate.

-

Protocol:

-

Recombinant human EGFR kinase is dissolved in a reaction buffer containing 50 mM HEPES (pH 7.5), 0.01% BRIJ-35, 10 mM MgCl2, and 1 mM EGTA.[6]

-

The kinase reaction mixture is prepared with 5 ng of EGFR kinase and 2 µM of the Tyr 4 peptide substrate.[6]

-

This compound, dissolved in DMSO and serially diluted, is added to the reaction mixture.

-

The kinase reaction is initiated by the addition of ATP. To determine the ATP-competitive nature of inhibition, the assay is performed at varying ATP concentrations (e.g., 10-1000 µM).[6][7]

-

After incubation, a development reagent containing a site-specific protease is added. The protease only cleaves the non-phosphorylated peptide, leading to a change in fluorescence resonance energy transfer (FRET).

-

The fluorescence is measured, and the extent of phosphorylation is calculated based on the FRET ratio.

-

IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration. Ki values are calculated using the Michaelis-Menten equation.[7]

-

Cell-Based Proliferation/Viability Assay

This assay was used to assess the effect of this compound on the survival of cancer cell lines.

-

Principle: The CCK-8 (Cell Counting Kit-8) assay is a colorimetric assay used to determine the number of viable cells. The water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye, which is soluble in the culture medium. The amount of formazan produced is directly proportional to the number of living cells.

-

Protocol:

-

Cancer cell lines (e.g., A431, H292, FaDu) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated overnight.[8]

-

The cells are then treated with various concentrations of this compound (typically in a 3-fold gradient dilution from 10 µM to 0.005 µM) or vehicle control (DMSO, final concentration 0.5%).[8]

-

The plates are incubated for 48 hours.[8]

-

Following the incubation period, 10 µL of CCK-8 solution is added to each well, and the plates are incubated for an additional 1-4 hours.[8]

-

The absorbance is measured at 450 nm using a microplate reader.[8]

-

Cell survival is calculated as a percentage of the vehicle-treated control, and IC50 values are determined from the dose-response curves.

-

In Vivo Patient-Derived Esophageal Cancer Xenograft (PDECX) Model

This in vivo model was used to evaluate the anti-tumor efficacy of this compound.

-

Principle: Patient-derived tumor tissue is implanted into immunocompromised mice, creating a model that more closely recapitulates the heterogeneity and microenvironment of human tumors.

-

Protocol:

-

Tumor tissues from esophageal cancer patients are surgically implanted into immunodeficient mice (e.g., NOD-SCID mice).

-

Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups.

-

This compound is prepared as a suspension in an aqueous solution of 0.5% Sodium Carboxymethyl Cellulose (CMC-Na).[6]

-

This compound is administered orally to the treatment group at specified doses and schedules.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised and may be used for further analysis, such as immunohistochemistry to assess EGFR expression and phosphorylation.

-

Signaling Pathway and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the EGFR signaling pathway, the workflow of the kinase inhibition assay, and the principle of ATP-competitive inhibition.

Caption: EGFR signaling pathway and the point of inhibition by this compound.

Caption: Workflow for the Z´-LYTE™ EGFR kinase inhibition assay.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. biospectrumasia.com [biospectrumasia.com]

- 3. HUTCHMED - Hutchison MediPharma Limited initiates Phase I clinical study with its novel EGFR inhibitor this compound [hutch-med.com]

- 4. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HUTCHMED - Our Pipeline [hutch-med.com]

- 6. Anti-tumor efficacy of this compound in esophageal cancer patient-derived xenografts models with epidermal growth factor receptor (EGFR) overexpression and gene amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

Theliatinib's Potent Inhibition of Wild-Type EGFR: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory activity of theliatinib (HMPL-309) on wild-type Epidermal Growth Factor Receptor (EGFR). This compound is a potent and highly selective, ATP-competitive EGFR inhibitor. This document summarizes its key inhibitory constants (Ki and IC50), details the experimental methodologies for their determination, and illustrates the critical EGFR signaling pathway targeted by this compound.

Quantitative Inhibitory Activity of this compound against Wild-Type EGFR

This compound demonstrates high affinity and potent inhibitory activity against wild-type EGFR. The experimentally determined Ki and IC50 values are summarized below, providing a clear quantitative measure of its efficacy at the enzymatic level.

| Parameter | Value (nM) | Target |

| Ki | 0.05 | Wild-Type EGFR |

| IC50 | 3 | Wild-Type EGFR |

Table 1: this compound Ki and IC50 values for wild-type EGFR.[1][2][3][4]

Experimental Protocols

The determination of Ki and IC50 values is crucial for characterizing the potency and binding affinity of an inhibitor. Below are detailed methodologies for the key experiments cited.

Determination of Ki Value (Enzyme Kinetics)

The inhibitor constant (Ki) for this compound against wild-type EGFR was determined using enzyme kinetics studies. This method assesses the inhibitor's binding affinity in the context of the enzyme's natural substrate, ATP.

Protocol:

-

Enzyme and Substrate Preparation: Recombinant wild-type EGFR kinase domain is used as the enzyme. A synthetic peptide substrate and ATP are used for the kinase reaction.

-

Kinase Reaction: The reaction is carried out in a buffer containing purified EGFR enzyme, the peptide substrate, and varying concentrations of ATP.

-

Inhibitor Addition: this compound is added to the reaction mixture at a range of concentrations.

-

Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP. After a defined incubation period at a controlled temperature, the reaction is terminated.

-

Measurement of Kinase Activity: The rate of substrate phosphorylation (reaction velocity) is measured. This can be achieved through various methods, such as radiometric assays using [γ-³²P]ATP or luminescence-based assays like the ADP-Glo™ kinase assay, which quantifies the amount of ADP produced.[5]

-

Data Analysis: The reaction velocities are plotted against the substrate (ATP) concentration for each inhibitor concentration. The Ki value is then calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition using a suitable software program like GraphPad Prism.[2][6]

Determination of IC50 Value (In Vitro Kinase Assay)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. For this compound, this was determined through in vitro kinase assays.

Protocol:

-

Assay Setup: The assay is typically performed in a 96-well or 384-well plate format.

-

Reaction Components: Each well contains the wild-type EGFR enzyme, a specific peptide substrate, and a fixed, physiological concentration of ATP.

-

Inhibitor Titration: this compound is added to the wells in a serial dilution, creating a range of inhibitor concentrations. A control with no inhibitor is also included.

-

Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a controlled temperature.

-

Detection: The level of substrate phosphorylation is quantified. Common detection methods include:

-

Luminescence-based assays: The ADP-Glo™ assay measures the amount of ADP produced, which is directly proportional to kinase activity.[5]

-

Fluorescence Resonance Energy Transfer (FRET): Assays like LanthaScreen™ utilize a FRET-based approach to measure the displacement of a fluorescently labeled tracer from the kinase by the inhibitor.

-

Antibody-based detection: ELISA-based methods can be used to detect the phosphorylated substrate using a specific antibody.

-

-

Data Analysis: The percentage of inhibition is calculated for each this compound concentration relative to the control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Determination of IC50 Value (Cell-Based Assay)

Cell-based assays are essential for evaluating an inhibitor's activity in a more physiologically relevant context.

Protocol:

-

Cell Culture: A human cell line that overexpresses wild-type EGFR, such as A431, is cultured in a suitable medium.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Inhibitor Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

Assessment of Cell Viability: The effect of the inhibitor on cell proliferation or viability is measured using assays such as:

-

MTS/MTT Assay: Measures the metabolic activity of viable cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies the amount of ATP present, which indicates the number of metabolically active cells.[7]

-

-

Data Analysis: The cell viability data is normalized to untreated control cells. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Visualizing the EGFR Signaling Pathway and Experimental Workflow

To better understand the mechanism of action of this compound and the process of its characterization, the following diagrams are provided.

References

- 1. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. promega.com.cn [promega.com.cn]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Theliatinib's Potent Activity Against the Drug-Resistant EGFR T790M/L858R Mutant: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical activity of Theliatinib (HMPL-309), a selective ATP-competitive epidermal growth factor receptor (EGFR) inhibitor, against the clinically significant EGFR T790M/L858R double mutant. This mutation confers resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). The data herein demonstrates this compound's potential as a therapeutic agent for this patient population.

Core Findings:

This compound exhibits potent inhibitory activity against the EGFR T790M/L858R mutant, a key driver of acquired resistance in EGFR-mutated NSCLC. Preclinical studies have demonstrated its efficacy in overcoming resistance conferred by this double mutation.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against EGFR Kinases

| EGFR Genotype | IC50 (nM) |

| Wild-Type (WT) | 3 |

| T790M/L858R Mutant | 22 |

IC50 (half maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the EGFR kinase domain. The T790M mutation, often referred to as the "gatekeeper" mutation, increases the affinity of the kinase for ATP, thereby reducing the efficacy of many ATP-competitive inhibitors. However, this compound is designed to effectively compete with the heightened ATP affinity in the T790M/L858R mutant, leading to the inhibition of downstream signaling pathways that drive tumor growth and proliferation.

Experimental Protocols

EGFR Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant EGFR T790M/L858R protein.

Materials:

-

Recombinant human EGFR (T790M/L858R) enzyme

-

This compound (prepared as a 10 mmol/L stock solution in DMSO)

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

96-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

Add the diluted this compound and a fixed concentration of the EGFR T790M/L858R enzyme to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.

Cell Viability Assay (Cell-Based Assay)

This assay assesses the effect of this compound on the proliferation of cancer cells harboring the EGFR T790M/L858R mutation, such as the NCI-H1975 human lung adenocarcinoma cell line.

Materials:

-

NCI-H1975 cells

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

-

96-well cell culture plates

Procedure:

-

Seed NCI-H1975 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

Determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).

In Vivo Tumor Xenograft Model

This study evaluates the anti-tumor efficacy of this compound in an animal model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

NCI-H1975 cells

-

This compound (suspended in a vehicle such as 0.5% carboxymethylcellulose)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject NCI-H1975 cells into the flank of the mice.

-

Allow tumors to grow to a palpable size.

-

Randomize mice into treatment and control groups.

-

Administer this compound orally to the treatment group at a specified dose and schedule. The control group receives the vehicle.

-

Measure tumor volume regularly using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting).

Western Blot Analysis of Downstream Signaling

This technique is used to assess the effect of this compound on the phosphorylation status of key downstream signaling proteins in the EGFR pathway.

Materials:

-

NCI-H1975 cells or tumor lysates from the xenograft model

-

Lysis buffer

-

Primary antibodies against p-EGFR, EGFR, p-AKT, AKT, p-ERK, and ERK

-

Secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat NCI-H1975 cells with this compound for a specified time or use lysates from the in vivo study.

-

Lyse the cells or homogenize the tumor tissue to extract proteins.

-

Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against the target proteins.

-

Incubate with the appropriate secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

EGFR Signaling Pathway and this compound Inhibition

Caption: this compound competitively inhibits ATP binding to the EGFR T790M/L858R mutant, blocking downstream signaling pathways.

Experimental Workflow for this compound Evaluation

Caption: A stepwise workflow for the preclinical evaluation of this compound's activity against the EGFR T790M/L858R mutant.

Logical Relationship of this compound's Action

Caption: The logical cascade illustrating how this compound overcomes resistance and inhibits tumor growth.

Conclusion

This compound demonstrates significant preclinical activity against the EGFR T790M/L858R double mutant. Its potent, ATP-competitive mechanism of action allows it to effectively inhibit this drug-resistant form of EGFR, leading to the suppression of downstream signaling and inhibition of tumor cell proliferation. While the clinical development of this compound has been discontinued, the data presented in this guide underscores its potential as a therapeutic strategy for NSCLC patients with acquired resistance to other EGFR inhibitors. Further investigation into compounds with similar mechanisms of action is warranted.

Xiliertinib: A Technical Overview of a Potent EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xiliertinib, also known as Theliatinib and designated as HMPL-309, is a potent, orally available, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR).[1][2] Developed by Hutchison MediPharma, this small molecule was investigated for its potential antineoplastic activity in solid tumors, particularly those with wild-type EGFR activation.[3][4] Although its clinical development has been discontinued, the preclinical data and mechanism of action of Xiliertinib provide valuable insights for researchers in the field of oncology and kinase inhibitor design. This document provides a technical guide to the molecular structure, chemical properties, and biological activity of Xiliertinib.

Molecular Structure and Chemical Properties

Xiliertinib is a synthetic organic compound belonging to the quinazoline class of EGFR inhibitors.[5] Its chemical structure is characterized by a quinazoline core, an aniline substituent, and a pyrrolopyrrole carboxamide moiety.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (3aR,6aR)-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide[1] |

| Synonyms | This compound, HMPL-309[1] |

| CAS Number | 1353644-70-8[1] |

| Molecular Formula | C₂₅H₂₆N₆O₂[1][6] |

| InChIKey | FSXCKIBROURMFT-VGSWGCGISA-N[1] |

| SMILES | CN1CC[C@H]2[C@@H]1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC[1] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 442.5 g/mol | PubChem (Computed)[1] |

| Monoisotopic Mass | 442.21172409 Da | PubChem (Computed)[1] |

| XLogP3 | 3.1 | PubChem (Computed)[1] |

| Polar Surface Area | 82.6 Ų | PubChem (Computed)[1] |

| Rotatable Bond Count | 4 | PubChem (Computed) |

Mechanism of Action and Biological Activity

Xiliertinib functions as a highly potent, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[2] By binding to the ATP-binding site of the EGFR kinase domain, it blocks the phosphorylation of EGFR and subsequent activation of downstream signaling pathways.[2][7] This inhibition prevents EGFR-mediated signaling, which can lead to the induction of cell death and inhibition of tumor growth in cells that overexpress EGFR.[1]

Preclinical studies have demonstrated that Xiliertinib exhibits strong affinity for wild-type EGFR, with a reported Ki value of 0.05 nM.[2] It has also shown potent inhibitory activity against both wild-type EGFR and the EGFR T790M/L858R mutant, with IC50 values of 3 nM and 22 nM, respectively.[2] Notably, Xiliertinib was found to be five to ten times more potent than Tarceva (erlotinib) in preclinical trials.[8] Its binding to wild-type EGFR is more robust and less readily displaced by ATP compared to first-generation EGFR inhibitors like erlotinib and gefitinib.[2]

EGFR Signaling Pathway Inhibition by Xiliertinib

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by Xiliertinib.

Caption: EGFR signaling pathway and inhibition by Xiliertinib.

Experimental Protocols

Cell-Based EGFR Phosphorylation Assay

This protocol is adapted from information provided for this compound (HMPL-309) by Selleck Chemicals.[2]

Objective: To determine the inhibitory effect of Xiliertinib on EGF-stimulated EGFR phosphorylation in a cellular context.

Cell Line: A431 cells (human epidermoid carcinoma), known for high EGFR expression.

Materials:

-

A431 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Xiliertinib (or test compound)

-

Gefitinib and Erlotinib (as controls)

-

DMSO (Dimethyl sulfoxide)

-

CCK-8 (Cell Counting Kit-8) solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture A431 cells in DMEM supplemented with 10% FBS.

-

Seed 1 x 10⁴ cells per well in a 96-well plate and incubate overnight at 37°C in a 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of Xiliertinib, gefitinib, and erlotinib in DMEM. A suggested concentration range is from 10 µM to 0.005 µM using a 3-fold gradient dilution.

-

The final DMSO concentration in each well should be maintained at 0.5%.

-

Add 10 µL of the diluted compounds to the respective wells.

-

-

Incubation:

-

Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

-

-

Cell Viability Measurement:

-

After the 48-hour incubation, add 10 µL of CCK-8 solution to each well.

-

Incubate the plates for an additional 1 hour.

-

Measure the optical density (OD) at 450 nm using a microplate reader to determine cell survival.

-

-

Data Analysis:

-

Calculate the percentage of cell survival relative to the DMSO-treated control cells.

-

Plot the percentage of cell survival against the compound concentration to determine the IC50 value for EGFR phosphorylation inhibition.

-

Experimental Workflow for Kinase Binding Assay

The following diagram outlines a general workflow for a kinase binding assay, which would be applicable for assessing the binding of Xiliertinib to EGFR.

Caption: General workflow for a kinase binding assay.

Conclusion

Xiliertinib is a well-characterized, potent EGFR inhibitor with a clear mechanism of action. Although no longer in active clinical development, the available data on its molecular characteristics, biological activity, and associated experimental protocols serve as a valuable resource for the scientific community. The information presented in this technical guide provides a foundation for further research into the development of next-generation EGFR inhibitors and for understanding the intricacies of EGFR-targeted cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. hutch-med.com [hutch-med.com]

- 5. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 6. ClinPGx [clinpgx.org]

- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hutch-med.com [hutch-med.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Theliatinib: A Selective EGFR Tyrosine Kinase Inhibitor

Introduction

This compound (formerly known as HMPL-309) is a potent and selective, orally active, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It has demonstrated significant inhibitory activity against both wild-type EGFR and certain mutant forms, such as the T790M/L858R double mutant.[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows. Although phase 1 clinical trials were initiated, the development of this compound has since been discontinued.[3][4]

Core Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Parameter | Value (nM) | Reference(s) |

| Wild-Type EGFR | Ki | 0.05 | [1][2][5] |

| Wild-Type EGFR | IC50 | 3 | [1][2] |

| EGFR T790M/L858R Mutant | IC50 | 22 | [1][2] |

| EGFR Phosphorylation (A431 cells) | IC50 | 7 | [2] |

Table 2: Cellular Activity of this compound (Cell Survival IC50)

| Cell Line | IC50 (nM) | Reference(s) |

| A431 | 80 | [2] |

| H292 | 58 | [2] |

| FaDu | 354 | [2] |

Selectivity Profile: this compound has shown over 50-fold greater selectivity for EGFR compared to a panel of 72 other kinases.[1]

Mechanism of Action and Signaling Pathways

This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase.[2][5] Upon binding of a ligand, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.[6][7][8] this compound binds to the ATP-binding pocket of the EGFR kinase domain, preventing ATP from binding and thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling.[9]

Key downstream signaling pathways affected by EGFR inhibition include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in regulating cell proliferation and differentiation.[8][10]

-

PI3K-AKT-mTOR Pathway: This cascade plays a central role in promoting cell survival and growth.[6][8]

-

PLCγ-PKC Pathway: This pathway is involved in calcium signaling and the activation of protein kinase C.[6][10]

-

JAK/STAT Pathway: This pathway is also implicated in the transcriptional activation of genes associated with cell survival.[10]

EGFR Signaling Pathway and Inhibition by this compound

Caption: EGFR signaling and this compound's inhibitory action.

Experimental Protocols

In Vitro Kinase Inhibition Assay (EGFR)

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against EGFR kinase.

-

Reagents and Materials:

-

Recombinant human EGFR kinase domain

-

This compound (dissolved in DMSO)

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

ADP-Glo™ Kinase Assay kit or similar

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the EGFR kinase and the peptide substrate to the wells and incubate briefly.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for EGFR.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Workflow for In Vitro Kinase Inhibition Assay

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on the viability of cancer cell lines.[11][12][13]

-

Reagents and Materials:

-

Cancer cell lines (e.g., A431, H292, FaDu)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11]

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the log of this compound concentration and fitting to a dose-response curve.

-

Workflow for MTT Cell Viability Assay

Caption: Workflow for an MTT cell viability assay.

Western Blot for EGFR Phosphorylation

This protocol is used to determine the effect of this compound on EGFR phosphorylation in cells.[14][15]

-

Reagents and Materials:

-

Cancer cell line (e.g., A431)

-

Serum-free medium

-

EGF

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Culture cells to ~80% confluency and then serum-starve overnight.

-

Pre-treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Stimulate the cells with EGF for a short period (e.g., 15 minutes).

-

Wash the cells with cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total EGFR and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[16][17][18]

-

Materials and Methods:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line (e.g., A431) or patient-derived tumor fragments

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

-

-

Procedure:

-

Subcutaneously implant cancer cells (mixed with Matrigel, if necessary) or tumor fragments into the flank of the mice.[16][17]

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally to the treatment group at a predetermined dose and schedule. The control group receives the vehicle.

-

Measure tumor volume (e.g., using the formula: (Length x Width²)/2) and body weight regularly (e.g., twice a week).

-

Continue treatment for a specified duration or until tumors in the control group reach a predetermined size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Calculate the tumor growth inhibition (TGI) to assess the efficacy of this compound.

-

Conclusion

This compound is a highly potent and selective EGFR tyrosine kinase inhibitor with demonstrated activity against wild-type and certain mutant forms of EGFR in preclinical models. The provided data and protocols offer a technical foundation for researchers and drug development professionals interested in the further study and characterization of this and similar molecules. The detailed methodologies for in vitro and in vivo evaluation are critical for assessing the efficacy and mechanism of action of EGFR inhibitors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. researchgate.net [researchgate.net]

- 6. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 12. broadpharm.com [broadpharm.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. pubcompare.ai [pubcompare.ai]

- 15. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vivo xenograft tumor model of human NSCLC [bio-protocol.org]

- 17. Patient-Derived Xenografts of Non Small Cell Lung Cancer: Resurgence of an Old Model for Investigation of Modern Concepts of Tailored Therapy and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vivo therapeutic efficacy in p53-null NSCLC xenograft tumor model [bio-protocol.org]

Theliatinib (HMPL-309): A Technical Overview of Its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theliatinib (HMPL-309) is a novel, orally active, small-molecule inhibitor of the epidermal growth factor receptor (EGFR). Developed by Hutchison MediPharma, this compound was designed to exhibit strong affinity for wild-type EGFR and was investigated for the treatment of solid tumors, particularly those with high EGFR expression, such as esophageal and head and neck cancers. Preclinical studies demonstrated its potent and selective inhibitory activity against EGFR. This compound progressed into Phase 1 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity. However, its development has since been discontinued. This technical guide provides a comprehensive overview of the discovery and development of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Introduction

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, through mechanisms such as overexpression or mutation, is a key driver in the pathogenesis of various solid tumors.[1] While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown efficacy in tumors harboring activating EGFR mutations, their activity against wild-type EGFR-driven cancers is limited.[2] this compound (HMPL-309) was developed to address this unmet need as a potent inhibitor of wild-type EGFR.[2][3]

Mechanism of Action

This compound is an ATP-competitive inhibitor of the EGFR tyrosine kinase.[4] It was specifically designed to have a high binding affinity for the wild-type EGFR kinase domain, demonstrating approximately five to ten times greater potency than first-generation inhibitors like erlotinib in preclinical models.[2][5] This strong binding affinity was intended to provide more effective target engagement and stronger anti-tumor activity in cancers characterized by EGFR gene amplification or protein overexpression.[2][6]

Preclinical Development

In Vitro Kinase and Cell-Based Assays

Objective: To determine the inhibitory activity of this compound against wild-type EGFR and mutant EGFR isoforms.

Methodology:

-

Enzyme: Recombinant human EGFR kinase domain (wild-type and T790M/L858R mutant).

-

Substrate: A synthetic peptide substrate for EGFR.

-

Procedure: The kinase reaction was performed in a buffer containing ATP and the peptide substrate. This compound, gefitinib, and erlotinib were added at varying concentrations. The amount of phosphorylated substrate was quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or luminescence.

-

Data Analysis: IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, were calculated by fitting the dose-response data to a sigmoidal curve. The inhibitor constant (Ki) was determined from the IC50 value.[4]

Objective: To assess the effect of this compound on the proliferation of cancer cell lines with varying EGFR status.

Methodology:

-

Cell Lines: A431 (EGFR wild-type, high expression), H292 (EGFR wild-type), and FaDu (EGFR wild-type) human cancer cell lines.

-

Procedure: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound for 48-72 hours. Cell viability was assessed using a colorimetric assay, such as the Cell Counting Kit-8 (CCK-8), which measures the metabolic activity of viable cells.[6]

-

Data Analysis: The optical density was measured at 450 nm, and the percentage of cell survival relative to untreated controls was calculated. IC50 values were determined from the dose-response curves.[6]

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in vivo.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

-

Procedure: Patient-derived esophageal cancer tissue fragments were subcutaneously implanted into the mice. Once the tumors reached a palpable size, the mice were randomized into vehicle control and this compound treatment groups. This compound was administered orally at specified doses and schedules. Tumor volume was measured regularly using calipers.

-

Data Analysis: Tumor growth inhibition was calculated by comparing the mean tumor volume in the treated groups to the vehicle control group. The correlation between EGFR expression levels (determined by immunohistochemistry) in the xenograft tumors and the anti-tumor activity of this compound was also assessed.[4]

Preclinical Data Summary

| Parameter | Value | Reference Cell Line/Assay Condition |

| Ki (Wild-Type EGFR) | 0.05 nM | Enzyme Kinetics Assay |

| IC50 (Wild-Type EGFR) | 3 nM | Kinase Inhibition Assay |

| IC50 (EGFR T790M/L858R) | 22 nM | Kinase Inhibition Assay |

| IC50 (A431 cell line) | 0.007 µM (for EGFR phosphorylation) | Cell-Based Phosphorylation Assay |

| Selectivity | >50-fold vs. 72 other kinases | Kinase Panel Screening |

Table 1: Summary of Preclinical In Vitro Activity of this compound.[4][6]

Clinical Development

This compound entered Phase 1 clinical development to assess its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors.[3][7]

Phase 1 Clinical Trials

Two key Phase 1 studies were initiated: NCT02601248 and NCT02601274.[8][9]

Study Design: These were open-label, dose-escalation studies.[9]

-

Dose-Escalation Stage: this compound was administered orally once daily in escalating dose cohorts to patients with advanced solid tumors for whom standard therapy was ineffective or non-existent. The primary objective was to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose.[9]

-

Dose-Expansion Stage: This stage was planned to further evaluate the safety and preliminary efficacy of this compound at the MTD in a specific patient population, namely those with EGFR-positive esophageal carcinoma.[9]

Primary Objectives:

Secondary Objectives:

-

To characterize the pharmacokinetic (PK) profile of this compound.[3][7]

-

To explore the relationship between biomarkers and clinical activity.[3][7]

Patient Population: Patients with histopathologically confirmed advanced solid tumors who had failed standard therapy.[9]

Treatment Plan: this compound was administered orally once daily on a 28-day cycle. The dose-escalation cohorts included 120mg, 160mg, 200mg, 220mg, 300mg, 400mg, and 500mg.[9]

Pharmacokinetic Assessment:

-

Single-Dose PK: Blood samples were collected at pre-dose and at multiple time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours) after the first dose.

-

Multiple-Dose PK: Blood samples were collected at pre-dose and at various time points on days 1, 15, and 21 of the first treatment cycle to assess steady-state pharmacokinetics.[10]

-

Parameters Measured: Area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to maximum concentration (Tmax).

Clinical Trial Results

The development of this compound was discontinued after Phase 1.[8][11] While detailed results from the Phase 1 trials are not extensively published, the discontinuation suggests that the drug did not meet the desired safety or efficacy endpoints to proceed to later-stage trials.

| Trial Identifier | Phase | Status | Patient Population | Key Objectives |

| NCT02601248 | 1 | Completed | Advanced Solid Tumors | Safety, Tolerability, MTD, Pharmacokinetics, Preliminary Efficacy |

| NCT02601274 | 1 | Terminated | Advanced Solid Tumors, EGFR+ Esophageal Carcinoma | Safety, Tolerability, MTD, Pharmacokinetics, Preliminary Efficacy |

Table 2: Overview of this compound Phase 1 Clinical Trials.[8][9]

Visualizations

Signaling Pathway

Caption: EGFR signaling pathway and the mechanism of action of this compound.

Experimental Workflow

Caption: Preclinical to clinical development workflow for this compound.

Conclusion

This compound (HMPL-309) was a rationally designed EGFR inhibitor with potent activity against wild-type EGFR, a target that remains a challenge in oncology. Preclinical data demonstrated its potential as a therapeutic agent for EGFR-driven solid tumors. The subsequent Phase 1 clinical trials were initiated to translate these preclinical findings into clinical practice. Although the development of this compound was ultimately discontinued, the program provides valuable insights into the development of targeted therapies for solid tumors characterized by EGFR overexpression. The data and methodologies outlined in this guide serve as a useful reference for researchers and professionals in the field of drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. hutch-med.com [hutch-med.com]

- 3. HUTCHMED - Hutchison MediPharma Limited initiates Phase I clinical study with its novel EGFR inhibitor this compound [hutch-med.com]

- 4. Anti-tumor efficacy of this compound in esophageal cancer patient-derived xenografts models with epidermal growth factor receptor (EGFR) overexpression and gene amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sec.gov [sec.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. biospectrumasia.com [biospectrumasia.com]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Study of this compound (HMPL-309) in Patients With Advanced Solid Tumor [clin.larvol.com]

- 11. Xiliertinib - HUTCHMED - AdisInsight [adisinsight.springer.com]

Theliatinib's Potent Inhibition of EGFR-Mediated Signaling Pathways: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Theliatinib (HMPL-309), a novel, highly potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). We will explore its mechanism of action, its significant impact on EGFR-mediated signaling pathways, and present key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Core Mechanism of Action

This compound is an orally available, ATP-competitive inhibitor of EGFR.[1] Its primary mechanism involves binding to the ATP-binding site of the EGFR kinase domain, thereby preventing the autophosphorylation and activation of the receptor.[1][2] This action blocks the initiation of downstream signaling cascades that are crucial for tumor cell proliferation, survival, and growth.[1][3]

This compound has demonstrated a significantly stronger binding affinity for wild-type EGFR compared to first-generation TKIs like erlotinib and gefitinib.[4] This enhanced affinity may lead to more effective target engagement and consequently, more potent anti-tumor activity in cancers characterized by EGFR overexpression or gene amplification.[4]

Quantitative Efficacy and Selectivity

This compound exhibits impressive potency against both wild-type and mutant forms of EGFR, coupled with high selectivity over other kinases. The following tables summarize the key quantitative data available for this compound and provide a comparison with other well-established EGFR inhibitors.

Table 1: In Vitro Potency of this compound and Other EGFR TKIs

| Compound | Target | Ki (nM) | IC50 (nM) |

| This compound | Wild-type EGFR | 0.05[4][5] | 3[4][5] |

| EGFR T790M/L858R Mutant | - | 22[4][5] | |

| Gefitinib | Wild-type EGFR | 0.35[2] | - |

| Erlotinib | Wild-type EGFR | 0.38[2] | 2[6] |

Table 2: Cellular Activity of this compound

| Cell Line | Parameter | IC50 (nM) |

| A431 | EGFR Phosphorylation | 7[5] |

| A431 | Cell Survival | 80[5] |

| H292 | Cell Survival | 58[5] |

| FaDu | Cell Survival | 354[5] |

This compound also demonstrates high selectivity, being over 50-fold more selective for EGFR compared to a panel of 72 other kinases.[2][4]

Impact on Downstream Signaling Pathways

By inhibiting EGFR, this compound effectively suppresses the activation of key downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[2][7] These pathways are critical for cell proliferation, survival, and differentiation.[3] Studies have shown that this compound treatment leads to a significant reduction in the phosphorylation of EGFR, AKT, and ERK in tumor models.[2]

Signaling Pathway Diagram

Caption: EGFR signaling pathways and the inhibitory action of this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound.

Western Blot for EGFR Signaling Inhibition

This protocol is designed to assess the phosphorylation status of EGFR and its downstream targets, AKT and ERK, following this compound treatment.

Methodology:

-

Model System: Patient-derived esophageal cancer xenograft (PDECX) models in BALB/cASlac-nu/nu nude mice.[2]

-

Treatment: Administer this compound (e.g., 15 mg/kg) or a control (e.g., gefitinib at 20 mg/kg) orally.[2]

-

Sample Collection: Sacrifice animals after a specified time (e.g., 8 hours) and harvest tumors.[2]

-

Lysate Preparation: Homogenize tumors in cold lysis buffer (e.g., Cell Signaling Technology, #9803) containing a protease inhibitor (e.g., 1 mM PMSF).[2] Centrifuge the lysates and collect the protein supernatant.

-

Protein Quantification: Determine the protein concentration of the supernatant.

-

Electrophoresis and Transfer: Load equal amounts of protein (e.g., 100 μg) onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for p-EGFR, EGFR, p-AKT, AKT, p-ERK, and ERK overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (CCK-8)

This assay determines the effect of this compound on the survival of cancer cell lines.

Methodology:

-

Cell Seeding: Seed cells (e.g., A431 cells at 1 x 10^4 cells/well) in duplicate in 96-well plates in their respective growth media (e.g., DMEM with 10% FBS).[4]

-

Incubation: Incubate the plates overnight at 37°C and 5% CO2.[4]

-

Treatment: Treat the cells with varying concentrations of this compound.

-

Incubation: Incubate the treated cells for a specified period (e.g., 48 hours).[4]

-

Assay: Add CCK-8 solution (10 μL/well) and incubate for an additional 1-4 hours.[4]

-

Measurement: Measure the optical density at 450 nm using a microplate reader to determine cell viability.[4]

Experimental Workflow Diagram

References

- 1. This compound | C25H26N6O2 | CID 54759275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anti-tumor efficacy of this compound in esophageal cancer patient-derived xenografts models with epidermal growth factor receptor (EGFR) overexpression and gene amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]

Theliatinib: A Technical Guide to its Antineoplastic Properties in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theliatinib (formerly known as HMPL-309 or Xiliertinib) is a potent and highly selective, orally available, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) with significant antineoplastic activity.[1] This technical guide provides an in-depth overview of the core preclinical data on this compound, focusing on its mechanism of action, quantitative efficacy data, and detailed experimental protocols. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and potentially advancing the study of this compound in cancer research.

Mechanism of Action

This compound exerts its anticancer effects by selectively targeting and inhibiting the tyrosine kinase activity of EGFR.[2] As an ATP-competitive inhibitor, it binds to the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation of EGFR and subsequently blocking the activation of downstream signaling pathways crucial for tumor cell proliferation, survival, and growth.[3][4]

EGFR Signaling Pathway Inhibition

This compound has been shown to effectively inhibit the phosphorylation of EGFR and its downstream signaling components, including AKT and ERK.[3] This disruption of the EGFR signaling cascade is a key mechanism behind its antitumor activity.

Caption: this compound inhibits EGFR signaling by blocking ATP binding.

Quantitative Data

The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies.

In Vitro Potency and Selectivity

This compound demonstrates high potency against wild-type EGFR and certain EGFR mutants, with greater potency than first-generation EGFR inhibitors like gefitinib and erlotinib.[3]

| Target | Parameter | Value | Comparison Compounds |

| Wild-type EGFR (enzyme) | Ki | 0.05 nM[5] | Gefitinib: 0.35 nM, Erlotinib: 0.38 nM[3] |

| Wild-type EGFR (enzyme) | IC50 | 3 nM[2][5] | - |

| EGFR T790M/L858R mutant (enzyme) | IC50 | 22 nM[2][5] | - |

| EGFR Phosphorylation (A431 cells) | IC50 | 7 nM[2][5] | - |

This compound exhibits over 50-fold greater selectivity for EGFR compared to a panel of 72 other kinases.[3]

In Vitro Cell Viability

This compound effectively inhibits the survival of various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| A431 | Epidermoid carcinoma | 80[5] |

| H292 | Mucoepidermoid pulmonary carcinoma | 58[5] |

| FaDu | Pharyngeal squamous cell carcinoma | 354[5] |

In Vivo Efficacy in Patient-Derived Xenograft (PDECX) Models

In preclinical studies using esophageal cancer PDECX models, this compound demonstrated significant, dose-dependent anti-tumor activity.[3]

| PDECX Model | EGFR Status | This compound Dose (mg/kg/day) | Tumor Growth Inhibition/Regression |

| 1T0326 | Gene Amplification | 15 | 32% Regression[3] |

| 1T0950 | Gene Amplification | 2, 5, 15 | Dose-dependent; 75% Regression at 15 mg/kg[3][5] |

| High EGFR Expression (H-score 270-300) | No Amplification | Not specified | 83-96% Inhibition[3] |

| Low EGFR Expression (H-score < 200) | No Amplification | Not specified | Low to moderate efficacy[3] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these research findings.

EGFR Kinase Assay (Enzyme Kinetics)

This protocol outlines the determination of this compound's inhibitory constant (Ki) and IC50 against EGFR.

Caption: Workflow for determining EGFR kinase inhibition.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human EGFR kinase domain is used. A suitable substrate, such as a synthetic peptide or Poly(Glu,Tyr), is prepared in kinase buffer.

-

Compound Dilution: this compound, gefitinib, and erlotinib are serially diluted to a range of concentrations.

-

Kinase Reaction: The kinase reaction is initiated by adding a mixture of EGFR enzyme, substrate, and varying concentrations of the inhibitor to a microplate well. The reaction is started by the addition of a range of ATP concentrations (e.g., 10-1000 μM).

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Detection: The reaction is stopped, and the amount of product (e.g., ADP) formed is quantified using a detection reagent (e.g., ADP-Glo™ Kinase Assay). Luminescence is measured using a plate reader.

-

Data Analysis: The reaction velocities are plotted against substrate (ATP) concentration. Ki values are determined using Michaelis-Menten kinetics and competitive inhibition models. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay (CCK-8)

This protocol is for assessing the effect of this compound on the survival of cancer cell lines.[2]

Methodology:

-

Cell Seeding: Cancer cells (e.g., A431, H292, FaDu) are seeded in 96-well plates at a specific density (e.g., 1 x 104 cells/well) and allowed to adhere overnight.

-

Compound Treatment: this compound is added to the wells at various concentrations in triplicate. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated for a specified period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

-

CCK-8 Addition: 10 μL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

Final Incubation: The plates are incubated for an additional 1-4 hours.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. IC50 values are determined by plotting cell viability against this compound concentration and fitting the data to a dose-response curve.

In Vivo Patient-Derived Esophageal Cancer Xenograft (PDECX) Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in an in vivo setting.[3][5]

References

- 1. This compound | C25H26N6O2 | CID 54759275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Anti-tumor efficacy of this compound in esophageal cancer patient-derived xenografts models with epidermal growth factor receptor (EGFR) overexpression and gene amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Theliatinib (Xiliertinib): A Technical Guide to Preclinical Research Findings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theliatinib (also known as Xiliertinib or HMPL-309) is a novel, orally active, ATP-competitive small molecule inhibitor of the epidermal growth factor receptor (EGFR). Preclinical research has demonstrated its high potency and selectivity for EGFR, including activity against clinically relevant mutations. This technical guide provides a comprehensive overview of the preclinical findings for this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.

Mechanism of Action

This compound targets the EGFR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in various cancers. By competitively binding to the ATP-binding site of the EGFR kinase domain, this compound blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling cascades.

EGFR Signaling Pathway Inhibition

This compound's primary mechanism is the inhibition of EGFR phosphorylation. This action prevents the recruitment and activation of downstream signaling proteins, leading to the suppression of key pathways that drive tumor growth and survival, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways.

Figure 1: this compound's Mechanism of Action in the EGFR Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Kinase and Cellular Activity

| Target/Cell Line | Assay Type | Parameter | Value (nM) | Reference |

| Wild-Type EGFR | Kinase Assay | Ki | 0.05 | [1] |

| Wild-Type EGFR | Kinase Assay | IC50 | 3 | [1] |

| EGFR T790M/L858R Mutant | Kinase Assay | IC50 | 22 | [1] |

| A431 (EGFR overexpressing) | EGFR Phosphorylation | IC50 | 7 | [1] |

| A431 | Cell Viability | IC50 | 80 | [1] |

| H292 | Cell Viability | IC50 | 58 | [1] |

| FaDu | Cell Viability | IC50 | 354 | [1] |

Table 2: In Vivo Efficacy in Esophageal Cancer Patient-Derived Xenograft (PDX) Models

| PDX Model | EGFR Status | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| EGFR Gene Amplification & Protein Overexpression | High | Clinically relevant oral dose | >30% tumor regression | [1] |

| High EGFR Protein Expression (IHC H-score > 250), No Gene Amplification | High | Clinically relevant oral dose | 67 - 100 | [1] |

| Low EGFR Protein Expression (IHC H-score < 200) | Low | Clinically relevant oral dose | Not significant | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Inhibition Assay (Z'-LYTE™)

The inhibitory activity of this compound against EGFR was determined using the Z'-LYTE™ kinase assay, a fluorescence resonance energy transfer (FRET)-based method.

Figure 2: Workflow for the Z'-LYTE™ Kinase Inhibition Assay.

-

Kinase Reaction: The EGFR kinase, a FRET-labeled peptide substrate, and varying concentrations of this compound were combined in a microplate well. The reaction was initiated by the addition of ATP.

-

Development: A site-specific protease, the "Development Reagent," was added. This protease specifically cleaves non-phosphorylated peptides.

-